Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate
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Overview
Description
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is an organic compound with the molecular formula C14H26O5. It is characterized by its ester and carbonate functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate typically involves esterification and carbonate formation reactions. One common method is the reaction of pentanol with 2-{[(pentyloxy)carbonyl]oxy}propanoic acid under acidic conditions to form the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and carbonate groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(ethyloxy)carbonyl]oxy}propanoate
- Butyl 2-{[(butyloxy)carbonyl]oxy}propanoate
- Hexyl 2-{[(hexyloxy)carbonyl]oxy}propanoate
Uniqueness
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
6283-91-6 |
---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
pentyl 2-pentoxycarbonyloxypropanoate |
InChI |
InChI=1S/C14H26O5/c1-4-6-8-10-17-13(15)12(3)19-14(16)18-11-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
DBGWPSMXXMOEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C)OC(=O)OCCCCC |
Origin of Product |
United States |
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